benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a 2-sulfanylidene (C=S) group at position 2, a 6-methyl substituent, and a benzyl ester at position 3. The 4-position is substituted with a 2-(benzyloxy)phenyl moiety, distinguishing it from simpler aryl or heteroaryl analogs. Its synthesis likely involves regioselective cyclocondensation of aldehydes, β-keto esters, and thiourea derivatives, followed by benzylation steps, as seen in related compounds .
Properties
IUPAC Name |
benzyl 6-methyl-4-(2-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S/c1-18-23(25(29)31-17-20-12-6-3-7-13-20)24(28-26(32)27-18)21-14-8-9-15-22(21)30-16-19-10-4-2-5-11-19/h2-15,24H,16-17H2,1H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAABBYKSDIDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine core and the introduction of the benzyloxy and benzyl groups. Common synthetic routes may include:
Formation of the Tetrahydropyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions using benzyloxy halides.
Addition of the Benzyl Group: This step may involve benzylation reactions using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrahydropyrimidine core or the benzyloxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce modified tetrahydropyrimidine derivatives.
Scientific Research Applications
Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences electronic, steric, and bioactivity profiles. Key analogs include:
Key Observations :
- Compounds with electron-donating groups (e.g., benzodioxole, methoxy) exhibit stronger antioxidant activity, as seen in analogs with IC₅₀ values as low as 0.6 mg/mL .
Variations in the Ester Group (Position 5)
The ester group modulates solubility and metabolic stability:
Key Observations :
- Benzyl esters (as in the target compound) are typically lipophilic, favoring blood-brain barrier penetration but requiring enzymatic cleavage for activation .
- Methyl/ethyl esters are more hydrolytically stable and suitable for oral bioavailability .
Sulfur-Containing Functional Groups (Position 2)
The 2-sulfanylidene (C=S) group is critical for hydrogen bonding and redox activity:
Research Findings and Gaps
- Antioxidant Potential: Analogs with 2-sulfanylidene and electron-rich aryl groups (e.g., benzodioxole) show IC₅₀ values <1 mg/mL, suggesting the target compound may share this activity .
- Synthetic Challenges : Benzyloxy and benzyl ester groups complicate purification due to low polarity; column chromatography with chloroform/hexane is often required .
- Crystallographic Data: No crystal structure is reported for the target compound, though SHELX and ORTEP are standard tools for analogous molecules .
Biological Activity
Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a tetrahydropyrimidine backbone that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory and antioxidant properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N2O4S. The compound features several functional groups that contribute to its reactivity and biological activity:
- Tetrahydropyrimidine Core : The core structure is pivotal for biological interactions.
- Benzyloxy Group : Enhances solubility and may influence binding interactions.
- Sulfanylidene Moiety : Implicated in redox reactions and potential enzyme inhibition.
Synthesis
The synthesis of this compound typically involves acid-catalyzed cyclocondensation reactions between thiourea and appropriate carbonyl compounds. This method allows the introduction of various substituents at specific positions on the aromatic rings, leading to derivatives with modified biological activities.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2) enzymes effectively. This inhibition is crucial as COX-2 is an enzyme involved in the inflammatory process.
Table 1: Inhibition of COX Enzymes by Benzyl Compound
| Compound Name | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|
| Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl... | Moderate | Significant |
| Standard NSAIDs | High | High |
Antioxidant Activity
The compound also demonstrates antioxidant activity comparable to standard antioxidants like α-tocopherol. This property is vital for protecting cells from oxidative stress-related damage.
Table 2: Antioxidant Activity Comparison
| Compound Name | ORAC Value (Trolox Equivalent) |
|---|---|
| Benzyl 4-[2-(benzyloxy)phenyl]-6-methyl... | 1.85 |
| α-Tocopherol | 1.90 |
Studies have focused on the binding affinity and mechanism of action of this compound concerning biological targets like enzymes involved in inflammatory pathways. Investigations into its interactions with COX enzymes reveal insights into how structural modifications can enhance efficacy against specific isoforms.
Case Studies
A series of case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Models : Animal models have demonstrated reduced inflammation in conditions such as arthritis when treated with this compound.
- Cell Culture Studies : In vitro studies showed that the compound significantly reduces pro-inflammatory cytokines in macrophage cell lines.
- Comparative Studies : When compared with traditional anti-inflammatory drugs, this compound exhibited a favorable side-effect profile.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Derivatives : Synthesizing derivatives with enhanced selectivity for COX enzymes.
- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.
- Mechanistic Studies : Further elucidating the mechanisms underlying its antioxidant effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?
The compound is synthesized via modified Biginelli reactions, which involve a one-pot condensation of benzaldehyde derivatives, β-keto esters, and thioureas under acid catalysis. For example:
- Step 1 : React 2-(benzyloxy)benzaldehyde with methyl acetoacetate and thiourea in ethanol/HCl.
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Key optimization : Adjust reaction time (12–24 hrs) and temperature (80–100°C) to enhance yield (typically 60–75%) and regioselectivity .
Advanced: How does the 2-sulfanylidene group influence biological activity compared to 2-oxo analogs?
The 2-sulfanylidene group enhances hydrogen-bonding capabilities and electron delocalization, potentially improving binding to enzymatic targets like thymidine phosphorylase. For example:
- Oxo analogs (e.g., methyl 4-(2-fluorophenyl)-6-methyl-2-oxo derivatives) show IC₅₀ = 0.014 µM against thymidine phosphorylase .
- Sulfanylidene derivatives may exhibit stronger thiol-mediated interactions with catalytic cysteine residues, though empirical validation is required. Computational docking (e.g., AutoDock Vina) and kinetic assays are recommended to compare inhibition mechanisms .
Basic: What analytical techniques are critical for structural validation?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyloxy phenyl protons at δ 7.2–7.5 ppm; thiocarbonyl signal at δ 190–200 ppm in ¹³C).
- Crystallography : Single-crystal X-ray diffraction (SHELX-97) for absolute configuration determination. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws and scale datasets.
- Disorder : Apply PART/SUMP restraints for split positions. Validate with R₁/residual density maps (<0.5 eÅ⁻³).
- Case study : Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene analogs were refined using SHELXL-2014 with R₁ = 0.039 .
Basic: What pharmacological targets are plausible for this compound?
Dihydropyrimidine derivatives are explored as:
- Thymidine phosphorylase inhibitors (IC₅₀ < 1 µM in analogs ).
- Antimicrobial agents : Structure-activity relationship (SAR) studies suggest substituents at C4/C6 modulate activity.
- Methodological note : Screen against enzyme panels and use cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish selectivity .
Advanced: How to optimize regioselectivity in dihydropyrimidine synthesis?
- Catalyst choice : Use HCl vs. BF₃·Et₂O to control cyclization pathways.
- Solvent effects : Polar aprotic solvents (DMF) favor C4-aryl substitution over C6-methyl.
- Case study : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo derivatives achieved >90% regioselectivity with BF₃·Et₂O in DMF .
Basic: What stability precautions are required for handling this compound?
- Storage : -20°C under argon; desiccate to prevent hydrolysis.
- Decomposition signs : Discoloration (yellow → brown) or precipitate formation.
- Safety : Avoid inhalation (P210 precautions) and use fume hoods during synthesis .
Advanced: How do hydrogen-bonding motifs affect solid-state properties?
Graph-set analysis (Etter’s formalism) reveals:
- Motifs : R₂²(8) chains via N–H···S interactions stabilize crystal packing.
- Impact : Stronger intermolecular forces correlate with higher melting points (e.g., 200–220°C for sulfanylidene vs. 180°C for oxo analogs).
- Validation : Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., S···H = 12% vs. O···H = 8%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
